2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol
Description
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol (CAS: 138001-48-6) is a branched alkanolamine with the molecular formula C₈H₁₉NO. Structurally, it features a tertiary alcohol group (-OH) attached to a central carbon atom and an amino group substituted with a 2-methylpropyl (isobutyl) moiety. This compound is primarily utilized in research and development contexts, particularly in organic synthesis and coordination chemistry, as evidenced by its role in synthesizing gold(I)-dithiocarbamate complexes . Commercial suppliers such as CymitQuimica list it as a building block for specialized organic reactions, with pricing reflecting its niche application (e.g., 50 mg priced at €513) .
The compound’s synthesis typically involves amine-alcohol condensation reactions, as seen in the preparation of related gold-dithiocarbamates using 2-methyl-1-(methylamino)propan-2-ol as a precursor .
Properties
IUPAC Name |
2-methyl-1-(2-methylpropylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)5-9-6-8(3,4)10/h7,9-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQTDQCOWCWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 2-methylpropanal under controlled conditions. The reaction typically requires a catalyst, such as a cobalt or rhodium complex, and is carried out at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol serves as an intermediate in organic synthesis. It is utilized in the preparation of various compounds through reactions such as oxidation, reduction, and substitution. For instance, it can be transformed into oximes or nitriles via oxidation and can participate in the formation of halogenated derivatives through substitution reactions.
Research has indicated that this compound exhibits significant biological activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) at high concentrations, suggesting potential applications in cancer treatment. Additionally, it enhances permeability in Caco-2 cells, indicating its usefulness as an absorption enhancer in drug delivery systems.
Pharmaceutical Development
The compound is explored for its potential use as a therapeutic agent for metabolic disorders due to its ability to enhance glucose uptake in muscle cells. This property positions it as a candidate for developing treatments for conditions like diabetes .
Cancer Research
A notable study focused on the effects of this compound on MCF7 breast cancer cells revealed that the compound significantly inhibited cell growth through apoptosis induction. This finding suggests its potential as an anticancer agent and highlights the need for further exploration in clinical settings.
Metabolic Disorders
Another investigation highlighted the role of this compound in enhancing glucose uptake in muscle cells. This property indicates possible benefits for managing metabolic syndrome, suggesting that it could be developed into a therapeutic option for patients with insulin resistance or type 2 diabetes .
Potential Applications
Given its biological activity and chemical properties, this compound holds promise for several applications:
Pharmaceutical Development : As a potential therapeutic agent for cancer and metabolic disorders.
Drug Delivery Systems : Its ability to enhance permeability could improve drug absorption.
Biochemical Research : As a reagent for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a neutralizer, buffer, and surfactant, affecting the pH and stability of solutions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various functional groups in biological and chemical systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-methyl-1-[(2-methylpropyl)amino]propan-2-ol with structurally or functionally related compounds, focusing on molecular features, applications, and safety profiles.
Table 1: Comparative Analysis of Alkanolamines and Analogous Compounds
Key Findings:
Structural Impact on Reactivity and Applications: The branched isobutyl group in this compound enhances steric hindrance compared to linear analogs like 2-methyl-1-(propylamino)propan-2-ol. This may reduce nucleophilicity but improve stability in coordination complexes, as seen in gold-dithiocarbamate systems . The absence of aromatic groups distinguishes it from 2-methyl-1-[(1-phenylpropyl)amino]propan-2-ol, which has documented acute toxicity risks due to its phenyl moiety .
Physicochemical Properties: Tertiary alcohols like tert-butanol exhibit lower water solubility (miscible in all proportions) compared to primary alkanolamines (e.g., 1-amino-2-propanol) . The amino group in this compound likely increases polarity but reduces volatility.
Safety Profiles: While specific toxicity data for this compound are unavailable, structurally similar compounds (e.g., 2-methyl-1-[(1-phenylpropyl)amino]propan-2-ol) cause skin/eye irritation and respiratory inflammation . General precautions for alkanolamines—gloves, ventilation, and eye protection—are recommended.
Commercial and Research Utility: The compound’s high cost (€513/50 mg) reflects its specialized role in synthesizing metal complexes and advanced intermediates . In contrast, simpler analogs like isopropanolamine are bulk-produced for industrial applications .
Biological Activity
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol, also known as 2-amino-2-methyl-1-propanol (AMP), is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmacology and industrial chemistry. This article explores the biological activity of AMP, including its mechanisms of action, applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 167.2 ± 13.0 °C |
| Melting Point | 24 - 28 °C (lit.) |
| Flash Point | 67.2 °C |
| pH Range | 9.0 - 10.5 |
AMP acts primarily as a neutralizer , buffer , and surfactant in biochemical applications. Its ability to modulate pH levels makes it useful in enzyme assays and other biological experiments. The compound has been shown to enhance the activity of certain enzymes, particularly alkaline phosphatase, which is crucial for various metabolic processes in cells .
Pharmacological Applications
- Enzyme Assays : AMP has been utilized in enzyme assays to screen for alkaline phosphatase activity in cell lines such as SaOS-2 (sarcoma osteogenic cells) .
- CO₂ Capture Technology : Due to its high absorption capacity, AMP is being researched for its potential use in post-combustion CO₂ capture technologies. Studies indicate that AMP microcapsules could serve as effective adsorbents for CO₂ in cold environments .
- Buffer Solutions : The compound is employed in preparing buffer solutions that maintain stable pH levels during biochemical reactions, facilitating accurate measurements and reactions .
Toxicity and Safety
AMP is classified with hazard symbols GHS05 and GHS07, indicating it poses risks such as skin irritation and eye damage upon contact. Its safety data sheet outlines precautionary measures necessary when handling the compound .
Study on Alkaline Phosphatase Activity
A study conducted by Hong et al. (2011) demonstrated the effectiveness of AMP in enhancing alkaline phosphatase activity in SaOS-2 cells. The researchers found that the presence of AMP significantly increased enzyme activity compared to controls without AMP, suggesting its role as a potential enhancer for biochemical assays .
CO₂ Adsorption Performance
Research investigating the performance of AMP in CO₂ capture highlighted its advantages over traditional amines. In a series of experiments, AMP was shown to have superior loading capacities and lower regeneration costs compared to other amines used for CO₂ adsorption, making it a promising candidate for industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for determining the purity of 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol in synthetic samples?
- Methodological Answer : Purity assessment should combine chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for separating and quantifying impurities, as demonstrated in pharmaceutical impurity profiling (e.g., using columns and conditions similar to those in EP/BP standards) . Gas Chromatography (GC) with flame ionization detection can supplement this for volatile byproducts . Mass spectrometry (MS) coupled with NMR spectroscopy provides structural confirmation of the compound and its impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from incompatible materials (oxidizers, acids) .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How should researchers design experiments to optimize the synthesis yield of this compound?
- Methodological Answer :
- Reaction Optimization : Use kinetic studies to identify ideal temperature, solvent (e.g., aprotic solvents), and catalyst systems. For example, monitor reaction progress via TLC or in-situ FTIR .
- Purification : Employ fractional distillation or recrystallization, guided by phase behavior models (e.g., Scott’s two-liquid model) to predict solubility .
- Yield Calculation : Compare theoretical vs. isolated yields, accounting for losses during purification .
Advanced Research Questions
Q. How can contradictions in thermodynamic solubility data for this compound across solvent systems be resolved?
- Methodological Answer : Apply local composition models (e.g., Wilson or Renon-Prausnitz equations) to account for nonrandom molecular interactions in polar/nonpolar mixtures . Validate predictions with experimental measurements using shake-flask or UV-spectrophotometric methods under controlled temperature (±0.1°C). Cross-reference with Hansen solubility parameters for solvent selection .
Q. What strategies are effective in elucidating reaction mechanisms involving this compound under varying catalytic conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., propan-2-[2H]ol) to probe hydrogen transfer steps .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to map transition states and identify rate-determining steps .
- In-Situ Monitoring : Utilize Raman spectroscopy or MS to detect intermediates in catalytic cycles .
Q. How can cross-contamination with structurally similar impurities be minimized during synthesis?
- Methodological Answer :
- Analytical Monitoring : Implement HPLC-DAD/MS to track impurities (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) at ppm levels .
- Process Controls : Optimize reaction stoichiometry and quenching steps to suppress side reactions.
- Purification : Use preparative HPLC with chiral columns if stereoisomers are present .
Q. What computational approaches are suitable for predicting environmental degradation pathways?
- Methodological Answer :
- QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and ecotoxicity .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments, considering pH and temperature effects .
- Metabolite Identification : Apply in-silico tools (e.g., Meteor Nexus) to predict transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
